

# A Comparative Analysis of Splicing Modulators: FR901464 and Pladienolide B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FR-900137

Cat. No.: B1674036

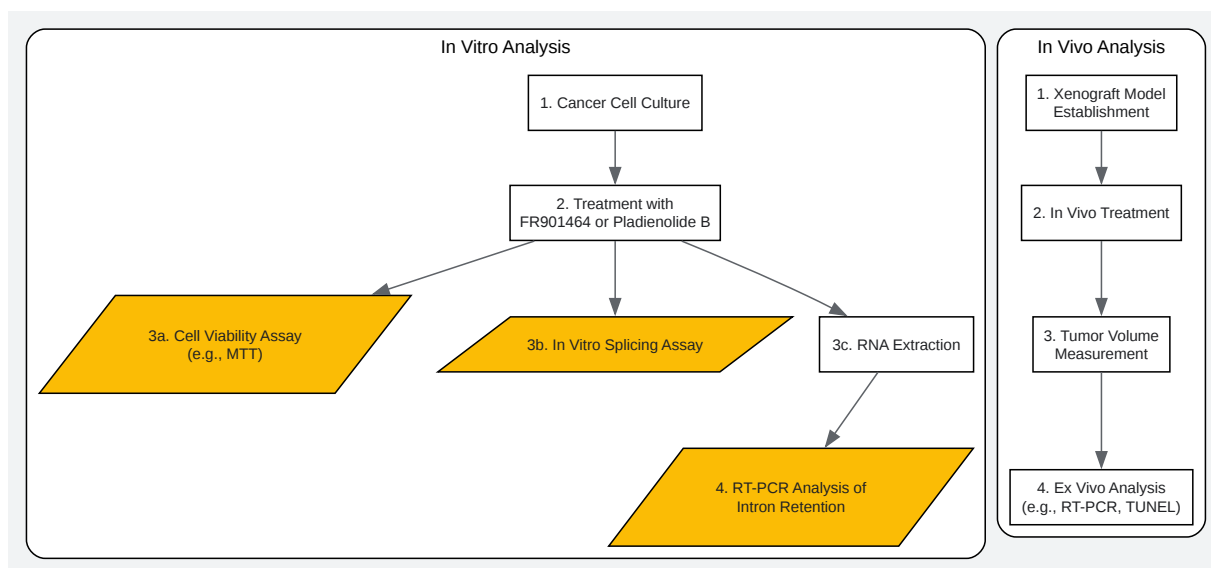
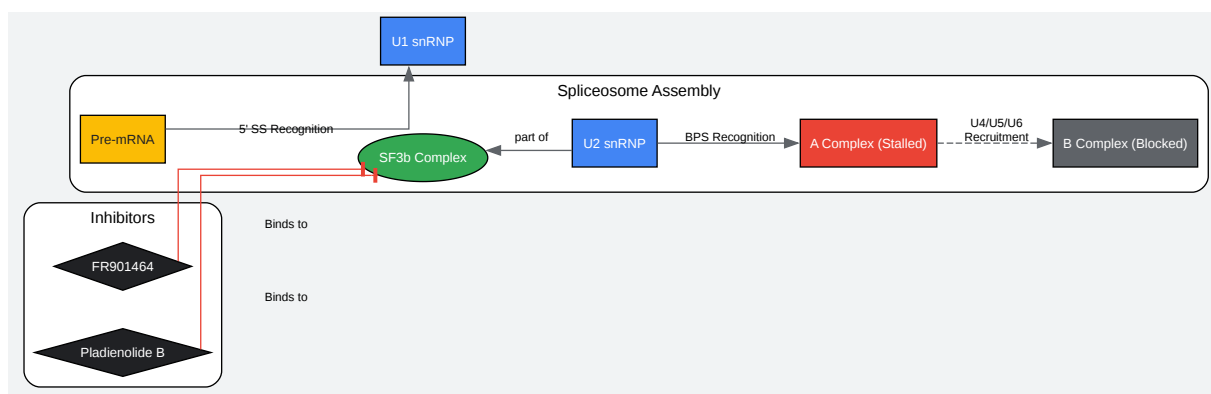
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the spliceosome has emerged as a compelling target. Its intricate role in post-transcriptional modification of RNA is fundamental to gene expression, and its dysregulation is a hallmark of various malignancies. Two potent natural products, FR901464 and Pladienolide B, have garnered significant attention for their ability to modulate spliceosome activity, demonstrating remarkable anti-tumor properties. Both compounds exert their effects by targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), albeit with distinct structural and potential efficacy profiles. This guide provides a detailed comparative analysis of FR901464 and Pladienolide B, presenting key experimental data, methodologies, and a mechanistic overview to inform research and development efforts.

## General Properties and Mechanism of Action

FR901464, and its more stable and commonly studied derivative Spliceostatin A, along with Pladienolide B, are potent inhibitors of pre-mRNA splicing.<sup>[1][2]</sup> They share a common mechanism of action by binding to the SF3b complex within the spliceosome.<sup>[3][4]</sup> This interaction stalls spliceosome assembly at the A complex stage, preventing the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.<sup>[5][6]</sup> The consequence is a global accumulation of unspliced pre-mRNA transcripts, leading to cell cycle arrest and apoptosis in cancer cells.<sup>[2][4]</sup>



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death | PLOS One [journals.plos.org]
- 6. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- To cite this document: BenchChem. [A Comparative Analysis of Splicing Modulators: FR901464 and Pladienolide B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674036#fr-900137-vs-pladienolide-b-a-comparative-analysis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)